molecular formula C15H15N3O2S2 B467425 N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide CAS No. 642956-53-4

N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide

Cat. No.: B467425
CAS No.: 642956-53-4
M. Wt: 333.4g/mol
InChI Key: FMEWSGGOMZJFHY-UHFFFAOYSA-N
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Description

N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring, a carboxamide group, and an acetylated amino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the thiophene derivative with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Acetylation of the Amino Group: The acetylation of the amino group is achieved by reacting the amine with acetic anhydride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the acetylated amino compound with the thiophene carboxamide derivative using a thiourea derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential anti-inflammatory, anticancer, and antimicrobial properties. Studies are conducted to understand its mechanism of action and to evaluate its efficacy and safety in preclinical models.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, which are valuable in electronics and photonics.

Mechanism of Action

The mechanism of action of N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylated amino group and the thiophene ring are key functional groups that facilitate binding to these targets, modulating their activity and leading to the observed biological effects. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-({4-[methylamino]phenyl}carbamothioyl)thiophene-2-carboxamide
  • N-({4-[acetylamino]phenyl}carbamothioyl)thiophene-2-carboxamide
  • N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide is unique due to the presence of both the acetylated amino group and the thiophene ring. This combination enhances its ability to interact with a broader range of biological targets and increases its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-10(19)18(2)12-7-5-11(6-8-12)16-15(21)17-14(20)13-4-3-9-22-13/h3-9H,1-2H3,(H2,16,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEWSGGOMZJFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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